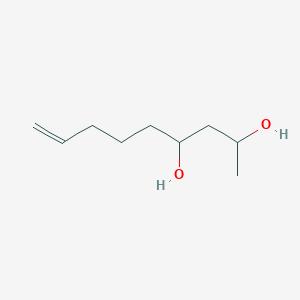

Non-8-ene-2,4-diol

Vue d'ensemble

Description

The compound of interest, "Non-8-ene-2,4-diol," is an acyclic precursor to more complex bicyclic structures. It has been synthesized as a racemic mixture and is notable for its derivation from natural sources, such as the bark of spruce trees affected by the pest Trypodendron Lineatum Oliv . This compound serves as a foundation for further chemical transformations and has potential applications in the synthesis of bioactive molecules.

Synthesis Analysis

The synthesis of "this compound" involves a novel approach that allows for the creation of the racemic mixture of this compound. The process is significant as it provides a pathway to derive complex bicyclic structures from simpler acyclic precursors . Other related compounds, such as 9-Chlorobicyclo[6.1.0]non-1(9)-ene and 9-Methylenetricyclo[4.3.0.03,8]non-4-ene, have been synthesized through various methods, including ring expansion, reduction, and ring opening followed by specific reactions like the Shapiro reaction .

Molecular Structure Analysis

The molecular structure of "this compound" and its related compounds is characterized by the presence of multiple rings and functional groups. For instance, the synthesis of 9-Methylenetricyclo[4.3.0.03,8]non-4-ene revealed an interaction between the central six-membered ring and the double bonds, which was analyzed using HF−SCF calculations . Such structural features are crucial for the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds provides insight into the potential reactions of "this compound." For example, 9-Chlorobicyclo[6.1.0]non-1(9)-ene undergoes ring-opening reactions to generate reactive intermediates that can further react with nucleophiles such as water . Similarly, photoreactions of 8-Methylenetricyclo[3.2.2.02,4]non-6-ene lead to the formation of tetracyclic compounds . These reactions highlight the versatility of such structures in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" and related compounds are influenced by their molecular structures. The presence of double bonds, ring strain, and functional groups like hydroxyls and halogens affect their reactivity, stability, and physical characteristics such as solubility and boiling points. For instance, 9-Chlorobicyclo[6.1.0]non-1(9)-ene is stable at low temperatures, and its reactivity with oxygen leads to the formation of chlorinated ketones . The synthesis of polyhydroxylated derivatives from related structures also indicates the potential for creating compounds with diverse chemical properties .

Applications De Recherche Scientifique

Crystallization and Enantiomer Separation : Nguyen et al. (2009) studied the crystallization of C2-symmetric endo,endo-bicyclo[3.3.1]nonane-2,6-diols, revealing different crystallization modes and degrees of enantiomer separation. This research offers a new preparative approach for obtaining chirally pure bicyclo[3.3.1]nonane compounds, which are valuable in organic synthesis (Nguyen et al., 2009).

Synthesis of 1,7-Dioxaspiro[4.4]nonanes : Alonso et al. (2005) described a regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon, which are skeletons present in a wide series of natural products (Alonso et al., 2005).

Catalytic Formation of (Z)-1,4-But-2-ene Diols : Guo et al. (2016) demonstrated the catalytic and stereoselective formation of (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonate precursors, a method that does not require any additive or special precaution (Guo et al., 2016).

Analysis of Organic Compounds : Grygierczyk (2006) investigated the effect of impregnation on the retention mechanism of alcohols, higher fatty acids, amino acids, and medicines on chemically bonded stationary phases used in Thin Layer Chromatography (Grygierczyk, 2006).

Synthesis and Enantiomer Separation of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes : Bieliu̅nas et al. (2013) accomplished the synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione from N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols. This research is significant for the synthesis of chiral building blocks (Bieliu̅nas et al., 2013).

Synthesis of 1,7-Dioxaspiro[4.4]nonan-6-ones : Fujioka et al. (2000) developed an asymmetric desymmetrization of saturated and unsaturated cyclic and acyclic meso-1,2-diols, leading to the synthesis of optically active 1,2-diol derivatives (Fujioka et al., 2000).

Mécanisme D'action

Target of Action

Non-8-ene-2,4-diol, also known as 8-Nonene-2,4-diol, is a type of diol, a chemical compound that contains two hydroxyl groups . Diols are often involved in the oxidation of alkenes, where they can act as intermediates in various chemical reactions . .

Mode of Action

The mode of action of this compound is likely related to its structure as a diol. In general, diols can undergo several types of reactions, including oxidation and reduction . For instance, one way to oxidize a double bond in compounds like this compound is to produce an oxacyclopropane ring, also known as an epoxide ring . This ring can then be opened by further reaction to form anti vicinal diols .

Biochemical Pathways

For example, they can be involved in the synthesis of structurally diverse diols by expanding amino acid metabolism . Additionally, they can participate in the oxidation of alkenes, leading to the formation of epoxide rings .

Pharmacokinetics

For instance, the bioavailability of Dehydroepiandrosterone (DHEA), another type of diol, was found to be only 3.1% when administered orally .

Result of Action

For example, the oxidation of a double bond to form an epoxide ring can lead to the formation of anti vicinal diols . These compounds can then participate in further reactions, potentially leading to various downstream effects.

Action Environment

Environmental factors can significantly impact the synthesis and degradation of similar compounds . For instance, the production of green polyurethanes, which can involve diols, is influenced by factors such as the availability of renewable resources and the elimination of phosgene .

Propriétés

IUPAC Name |

non-8-ene-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-9(11)7-8(2)10/h3,8-11H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYQTARIMBPDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CCCC=C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396718 | |

| Record name | Non-8-ene-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187874-25-5 | |

| Record name | Non-8-ene-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)

![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)